2-Chlorobenzo[d]oxazol-7-ol
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Overview
Description
2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a hydroxyl group at the seventh position in the benzoxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-7-ol typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes. One common method includes the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]oxazol-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted benzoxazoles
- Oxidized benzoxazole derivatives
- Reduced benzoxazoline derivatives
Scientific Research Applications
2-Chlorobenzo[d]oxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-7-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-Chlorobenzo[d]oxazol-7-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its reactivity and biological activity. Compared to its methoxy and ethoxy analogs, the hydroxyl group in this compound can participate in hydrogen bonding, potentially enhancing its interaction with biological targets .
Properties
Molecular Formula |
C7H4ClNO2 |
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Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C7H4ClNO2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H |
InChI Key |
FWHOUYXLZUHMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)Cl |
Origin of Product |
United States |
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